REACTION_CXSMILES
|
[CH3:1][C:2]1[N+:3]([O-])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.C(OC(=O)C)(=[O:15])C>>[CH3:1][C:2]1[NH:3][C:4](=[O:15])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
CC=1[N+](=CC2=CC=CC=C2C1)[O-]
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hr
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the volatiles
|
Type
|
CUSTOM
|
Details
|
are removed
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled at 220° C. under 0.5 mbar
|
Type
|
DISTILLATION
|
Details
|
a Kugelrohr distillation apparatus
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(C2=CC=CC=C2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 900 mg | |
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |